Urea, 1-(9-acridinyl)-3-(2-bromoallyl)-
Description
Urea, 1-(9-acridinyl)-3-(2-bromoallyl)- is a heterocyclic urea derivative featuring a 9-acridinyl group and a 2-bromoallyl substituent. The acridinyl moiety (C₁₃H₉N) is a planar aromatic system known for its fluorescence properties, while the 2-bromoallyl group (C₃H₄Br) introduces reactivity via the bromine atom, enabling participation in cyclization or substitution reactions . The urea core (NHCONH) facilitates hydrogen bonding, influencing crystallinity and intermolecular interactions .
Molecular Formula: C₁₇H₁₄BrN₃O (calculated based on structural analysis; lists an incorrect formula, likely due to a data entry error).
Molecular Weight: 356.03 Da (calculated).
Key Features:
- Fluorescence Potential: The 9-acridinyl group may confer fluorescence, though the urea linkage could modulate this property compared to thioureas or isothiocyanatoacridines .
- Reactivity: The 2-bromoallyl substituent enables participation in nickel-mediated cyclization, analogous to reactions observed in bromoallyl-containing amines .
Properties
CAS No. |
102613-28-5 |
|---|---|
Molecular Formula |
C17H14BrN3O |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
1-acridin-9-yl-3-(2-bromoprop-2-enyl)urea |
InChI |
InChI=1S/C17H14BrN3O/c1-11(18)10-19-17(22)21-16-12-6-2-4-8-14(12)20-15-9-5-3-7-13(15)16/h2-9H,1,10H2,(H2,19,20,21,22) |
InChI Key |
PMFFHYXVVVBLAK-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CNC(=O)NC1=C2C=CC=CC2=NC3=CC=CC=C31)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
1-(Adamantan-1-yl)-3-Substituted Ureas
Example : 1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea (C₁₇H₂₁ClN₂O) .
| Property | Urea, 1-(9-Acridinyl)-3-(2-Bromoallyl)- | 1-(Adamantan-1-yl)-3-(4-Chlorophenyl)Urea |
|---|---|---|
| Substituents | 9-Acridinyl, 2-bromoallyl | Adamantyl, 4-chlorophenyl |
| Molecular Weight | 356.03 Da | 328.81 Da |
| Hydrogen Bonding | Strong (urea NH donors) | Strong (isostructural with bromo analog) |
| Crystallinity | Likely planar stacking (acridinyl) | Tricyclic adamantyl disrupts planarity |
| Applications | Potential fluorophore/drug candidate | Tuberculosis drug development |
Key Insight : The bulky adamantyl group reduces planarity compared to the acridinyl system, affecting crystal packing and solubility. Both compounds leverage urea-based hydrogen bonding for stability .
Acridine Derivatives: Thioureas and Isothiocyanates
Example : 9-Isothiocyanatoacridine (C₁₄H₉N₃S) .
| Property | Urea, 1-(9-Acridinyl)-3-(2-Bromoallyl)- | 9-Isothiocyanatoacridine |
|---|---|---|
| Functional Group | Urea | Isothiocyanate |
| Fluorescence | Moderate (urea may quench emission) | Strong (quantum yield >0.8) |
| Reactivity | Bromoallyl enables cyclization | Reacts with amines/thiols |
Key Insight : Replacing the isothiocyanate group with urea reduces fluorescence intensity but introduces hydrogen-bonding capability .
Bromoallyl-Containing Compounds
Example : 5-(2-Bromoallyl)-hexahydrophenanthridine (C₁₆H₁₉BrN) .
| Property | Urea, 1-(9-Acridinyl)-3-(2-Bromoallyl)- | 5-(2-Bromoallyl)-hexahydrophenanthridine |
|---|---|---|
| Core Structure | Urea | Phenanthridine |
| Bromoallyl Reactivity | Participates in Ni-mediated cyclization | Forms tetracyclic γ-lycorane derivatives |
| Applications | Drug discovery | Alkaloid synthesis |
Key Insight : The bromoallyl group in both compounds acts as a precursor for cyclization, but the urea backbone in the target compound offers hydrogen-bonding-driven self-assembly .
Physicochemical Properties
Table 1: Spectroscopic and Physical Data Comparison
Key Insight : The target compound’s urea C=O stretch (~1660 cm⁻¹) is distinct from thioureas (~1685 cm⁻¹) and nitriles (~2199 cm⁻¹) .
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